7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
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Description
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
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Biological Activity
7-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C25H20N4O6
- Molecular Weight : 472.457 g/mol
- IUPAC Name : 7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione
Antitumor Activity
Quinazoline derivatives have been extensively studied for their antitumor properties. Research indicates that quinazoline-2,4(1H,3H)-diones can inhibit the growth of various human tumor cell lines. For instance:
- A study reported that several derivatives exhibited significant inhibitory effects on human tumor cell lines with average logGI50 values ranging from -6.1 to -6.45 .
The specific compound under consideration has shown promise in inhibiting cancer cell proliferation through mechanisms involving tyrosine kinase inhibition.
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against several bacterial and fungal strains:
- It demonstrated moderate activity against Staphylococcus aureus and Candida albicans , with inhibition zone values ranging from 10 to 12 mm .
- The minimum inhibitory concentration (MIC) values for these strains were reported at approximately 70 mg/mL for Staphylococcus aureus .
Anti-inflammatory and Analgesic Effects
Quinazoline derivatives have also been noted for their anti-inflammatory effects. The compound may exert these effects by inhibiting key inflammatory pathways:
- Studies suggest that quinazolines can reduce inflammation and provide analgesic effects comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Tyrosine Kinase Inhibition : Quinazolines are known to inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which play a crucial role in cell proliferation and survival in many cancers .
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | In vitro analysis showed significant growth inhibition of multiple human tumor cell lines by quinazoline derivatives. |
Study 2 | The compound exhibited moderate antimicrobial activity against bacterial strains with MIC values indicating potential therapeutic applications. |
Study 3 | Demonstrated anti-inflammatory effects similar to NSAIDs in animal models. |
Properties
CAS No. |
1207050-05-2 |
---|---|
Molecular Formula |
C27H24N4O5 |
Molecular Weight |
484.512 |
IUPAC Name |
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O5/c1-34-22-13-11-18(16-23(22)35-2)24-29-25(36-30-24)19-10-12-20-21(15-19)28-27(33)31(26(20)32)14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H,28,33) |
InChI Key |
QBBDBDRTZMRLMO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
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